
H-Pro-Leu-Gly-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Leu-Gly-pNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for high-throughput synthesis. These machines automate the repetitive steps of amino acid coupling and deprotection, significantly increasing the efficiency and scalability of peptide production .
Análisis De Reacciones Químicas
Types of Reactions
H-Pro-Leu-Gly-pNA can undergo various chemical reactions, including:
Substitution: The nitro group on the p-nitroaniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically occurs under physiological conditions (pH 7.4, 37°C) using specific proteases.
Substitution: Nucleophilic substitution reactions may require basic conditions and nucleophiles such as amines or thiols.
Major Products
Aplicaciones Científicas De Investigación
H-Pro-Leu-Gly-pNA is extensively used in scientific research for:
Enzyme Activity Assays: It serves as a chromogenic substrate for measuring the activity of proteolytic enzymes like DPP IV.
Drug Screening: It is used in screening assays to identify inhibitors of DPP IV, which are potential therapeutic agents for type 2 diabetes.
Biochemical Studies: Researchers use this compound to study the kinetics and mechanisms of enzyme-catalyzed reactions.
Mecanismo De Acción
H-Pro-Leu-Gly-pNA exerts its effects primarily through its interaction with proteolytic enzymes. When used as a substrate for DPP IV, the enzyme cleaves the peptide bond between the glycine and p-nitroaniline moieties. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically at 405 nm. The rate of p-nitroaniline release is directly proportional to the enzyme activity, allowing for quantitative measurement .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Pro-pNA: Another chromogenic substrate for DPP IV, differing in the amino acid sequence.
Z-Gly-Pro-pNA: A variant with a carbobenzoxy (Z) protecting group.
Uniqueness
H-Pro-Leu-Gly-pNA is unique due to its specific amino acid sequence, which provides distinct substrate specificity and reactivity with certain proteolytic enzymes. This makes it particularly useful in assays targeting enzymes like DPP IV .
Propiedades
Fórmula molecular |
C19H27N5O5 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-[4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H27N5O5/c1-12(2)10-16(23-19(27)15-4-3-9-20-15)18(26)21-11-17(25)22-13-5-7-14(8-6-13)24(28)29/h5-8,12,15-16,20H,3-4,9-11H2,1-2H3,(H,21,26)(H,22,25)(H,23,27) |
Clave InChI |
YJPZFGLGAPCFLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


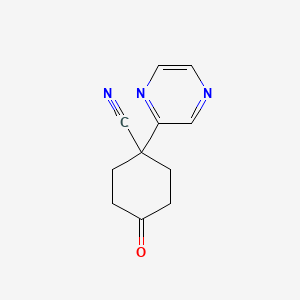



![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)
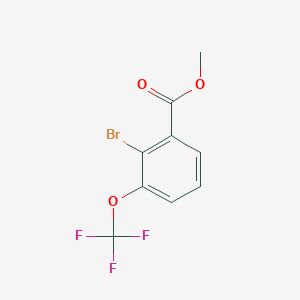
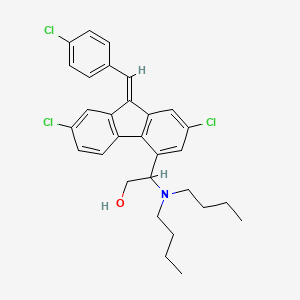
![4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-](/img/structure/B12085578.png)
![Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B12085583.png)
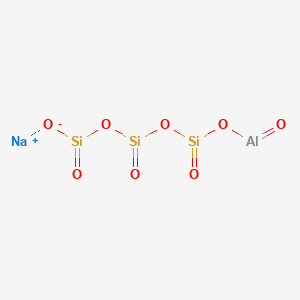
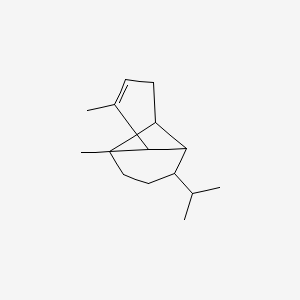

![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
